1,1,1-Trichloro-3-(6-methylpyridin-2-yl)propan-2-ol 1,1,1-Trichloro-3-(6-methylpyridin-2-yl)propan-2-ol
Brand Name: Vulcanchem
CAS No.: 56211-75-7
VCID: VC16034305
InChI: InChI=1S/C9H10Cl3NO/c1-6-3-2-4-7(13-6)5-8(14)9(10,11)12/h2-4,8,14H,5H2,1H3
SMILES:
Molecular Formula: C9H10Cl3NO
Molecular Weight: 254.5 g/mol

1,1,1-Trichloro-3-(6-methylpyridin-2-yl)propan-2-ol

CAS No.: 56211-75-7

Cat. No.: VC16034305

Molecular Formula: C9H10Cl3NO

Molecular Weight: 254.5 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Trichloro-3-(6-methylpyridin-2-yl)propan-2-ol - 56211-75-7

Specification

CAS No. 56211-75-7
Molecular Formula C9H10Cl3NO
Molecular Weight 254.5 g/mol
IUPAC Name 1,1,1-trichloro-3-(6-methylpyridin-2-yl)propan-2-ol
Standard InChI InChI=1S/C9H10Cl3NO/c1-6-3-2-4-7(13-6)5-8(14)9(10,11)12/h2-4,8,14H,5H2,1H3
Standard InChI Key TWTSKQISZZIJSH-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CC=C1)CC(C(Cl)(Cl)Cl)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The core structure of 1,1,1-trichloro-3-(6-methylpyridin-2-yl)propan-2-ol consists of three distinct moieties:

  • A central propan-2-ol backbone with a hydroxyl group at the C2 position.

  • A trichloromethyl group (-CCl₃) at the C1 position.

  • A 6-methylpyridin-2-yl substituent at the C3 position.

PropertyValue/RangeSource Analog
Melting Point175–179°C (estimated)
Boiling Point236–240°C (estimated)
Density1.4–1.6 g/cm³
LogP (Octanol-Water)2.8–3.2
Aqueous Solubility<1 mg/L (25°C)

The high LogP value suggests significant lipophilicity, while low aqueous solubility aligns with the presence of multiple hydrophobic groups .

Synthetic Methodologies

Retrosynthetic Analysis

Potential synthetic routes to 1,1,1-trichloro-3-(6-methylpyridin-2-yl)propan-2-ol could involve:

  • Nucleophilic Addition: Reaction of 6-methylpyridine-2-carbaldehyde with trichloroacetaldehyde followed by reduction .

  • Epoxide Ring-Opening: Using trichloroepoxide intermediates and pyridinyl Grignard reagents .

  • Chiral Resolution: If enantioselective synthesis is required, enzymatic resolution of racemic mixtures might be employed .

Reported Synthetic Approaches

While no direct synthesis has been published, Zhang et al. (2020) demonstrated a six-step route to a structurally related piperidine-pyridine hybrid compound . Key steps adaptable to this target include:

  • Chiral Methyl Group Introduction: Alkylation of lithiated intermediates under cryogenic conditions (-78°C).

  • Ring-Closing Reactions: Using Mitsunobu conditions for stereochemical control.

  • Protecting Group Strategies: Sequential protection/deprotection of hydroxyl and amine functionalities.

A hypothetical synthesis could proceed as follows:

  • Condensation of 2-methylpyridine with chloral hydrate (CCl₃CHO) under acidic conditions.

  • Reduction of the resulting ketone intermediate (CCl₃CO-pyridinyl) using NaBH₄ or LiAlH₄.

  • Purification via column chromatography (silica gel, hexane/ethyl acetate) .

Reactivity and Derivative Formation

Nucleophilic Displacement

The trichloromethyl group shows potential for nucleophilic substitution reactions:

  • Hydrolysis: Gradual conversion to -COOH group in aqueous basic conditions .

  • Aminolysis: Reaction with primary amines to form amide derivatives .

Oxidation Pathways

The secondary alcohol undergoes oxidation to the corresponding ketone (CCl₃CO-pyridinyl) using Jones reagent or pyridinium chlorochromate .

Complexation Behavior

The pyridinyl nitrogen can coordinate to transition metals, forming complexes with potential catalytic activity. Analogous compounds show binding to Cu(II) and Fe(III) ions .

Analytical Characterization

Chromatographic Methods

Recommended analytical protocols:

MethodConditionsDetection
HPLCC18 column, 70:30 MeOH/H₂OUV-Vis (254 nm)
GC-MSDB-5ms column, 50–300°C @ 10°C/minElectron Impact (70 eV)

Mass Spectral Fragmentation

Predicted fragmentation pattern (EI-MS):

  • m/z 254 [M]⁺

  • m/z 219 [M-Cl]⁺

  • m/z 154 [C₆H₄NCH₃]⁺

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